molecular formula C24H35N3O6 B2517129 3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-48-7

3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

カタログ番号: B2517129
CAS番号: 897735-48-7
分子量: 461.559
InChIキー: GODWZSRNWALLDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with a 3,4-dimethoxyphenyl group, a 4-(2-hydroxyethyl)piperazine moiety, and a 2-methoxyethyl chain at position 1. This structure combines electron-donating methoxy groups with a polar hydroxyethyl side chain on the piperazine ring, which may enhance solubility and receptor interaction. Pyridin-2(1H)-one derivatives are known for diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .

特性

IUPAC Name

3-[(3,4-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O6/c1-17-15-19(29)22(24(30)27(17)12-14-31-2)23(26-9-7-25(8-10-26)11-13-28)18-5-6-20(32-3)21(16-18)33-4/h5-6,15-16,23,28-29H,7-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODWZSRNWALLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-((3,4-dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (CAS Number: 897735-48-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H35N3O6C_{24}H_{35}N_{3}O_{6} with a molecular weight of 461.6 g/mol. The structure includes various functional groups such as a dimethoxyphenyl group, a hydroxy group, and a piperazinylmethyl group, which are significant for its biological properties.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and influencing physiological processes.
  • Cell Signaling Interference : The compound could affect intracellular signaling pathways that are crucial for cell survival and function.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in cells. Compounds similar to this one have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of diseases linked to oxidative stress.

Analgesic and Anti-inflammatory Effects

Some studies have indicated that piperazine derivatives possess analgesic and anti-inflammatory properties. These effects could be attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways.

Study 1: Piperazine Derivatives and Pain Management

A study published in Phytotherapy Research highlighted the analgesic effects of piperazine derivatives. The research found that these compounds significantly reduced pain responses in animal models compared to control groups. While this specific compound was not tested, its structural similarities suggest potential efficacy in pain management.

Study 2: Antioxidant Properties

In another investigation focusing on antioxidant activity, derivatives similar to this compound were evaluated for their ability to reduce oxidative stress markers in vitro. Results indicated that these compounds effectively lowered levels of reactive oxygen species (ROS), supporting their potential use as therapeutic agents against oxidative stress-related disorders.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
3-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-oneStructureAntioxidant, Antimicrobial
5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-olStructureAntimicrobial
E3024 (DPP-IV Inhibitor)StructureAnti-diabetic

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one (CAS 897735-11-4)
  • Key Differences : Replaces 3,4-dimethoxyphenyl with 3-chlorophenyl and substitutes the hydroxyethyl-piperazine with a 4-fluorophenyl-piperazine.
  • Impact: The chloro substituent (electron-withdrawing) and fluorophenyl group may reduce solubility but enhance binding to hydrophobic pockets in target proteins. No direct activity data is available, but fluorinated piperazines are often used to improve metabolic stability .
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Key Differences: Bromophenyl and cyano groups replace the dimethoxyphenyl and hydroxyethyl-piperazine.
  • Activity : Exhibited 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%). The bromine atom likely enhances radical scavenging via electron-withdrawing effects .

Table 1: Aromatic Substituent Effects

Compound Aromatic Substituent Antioxidant Activity Reference
Target Compound 3,4-Dimethoxyphenyl Not reported N/A
4-(4-Bromophenyl) derivative 4-Bromophenyl 79.05%
3-Chlorophenyl analog (CAS 897735-11-4) 3-Chlorophenyl Not reported

Piperazine Modifications

1-Ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(2-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one (CAS 897734-29-1)
  • Key Differences : Retains the 4-fluorophenyl-piperazine but replaces the hydroxyethyl group with a simple ethyl chain.
4-(Piperidin-1-ylmethyl)phenyl Triazinone Derivatives
  • Key Differences : Piperidine or methylpiperazine replaces the hydroxyethyl-piperazine.
  • Activity: Piperidine-based triazinones showed moderate CNS activity in preclinical models, suggesting that piperazine flexibility influences blood-brain barrier penetration .

Table 2: Piperazine/Piperidine Substituent Effects

Compound Piperazine Substituent Biological Note Reference
Target Compound 4-(2-Hydroxyethyl)piperazine Potential solubility enhancement N/A
CAS 897734-29-1 4-(4-Fluorophenyl)piperazine Reduced polarity
Triazinone derivatives Piperidin-1-ylmethyl CNS activity potential

Core Heterocycle Variations

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
  • Key Differences: Pyridazinone core instead of pyridinone.
  • Activity: Demonstrated potent anti-inflammatory effects (IC50 = 11.6 μM against LPS-induced inflammation). Pyridazinones may offer stronger COX-2 inhibition compared to pyridinones .
Pyrido[1,2-a]pyrimidin-4-one Derivatives (European Patent)
  • Key Differences: Fused pyrido-pyrimidinone core with 3,4-dimethoxyphenyl and piperazine groups.
  • Impact : The larger aromatic system may improve DNA intercalation but reduce metabolic stability .

Pharmacological and Physicochemical Insights

  • Antioxidant Activity: Bromophenyl and cyano groups in pyridinones enhance radical scavenging, whereas methoxy groups (as in the target compound) are less effective .
  • Anti-inflammatory Potential: Pyridazinones outperform pyridinones in inflammation models, suggesting core heterocycle choice is critical .
  • Solubility : The hydroxyethyl-piperazine in the target compound likely improves aqueous solubility compared to fluorophenyl or methylpiperazine analogs .

準備方法

Vilsmeier-Haack Cyclization of Enaminones

Halogenated pyridin-2(1H)-ones can be synthesized via a one-pot Vilsmeier reaction using enaminones as precursors. For example, treatment of enaminones with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) induces sequential halogenation, formylation, and intramolecular cyclization. Adapting this method, the 6-methylpyridin-2(1H)-one derivative could be synthesized by substituting the enaminone with a methyl group at the C6 position. Typical yields for this step range from 65% to 78%, depending on the substituents.

Truce-Smiles Rearrangement for Polysubstituted Pyridines

An alternative approach involves the Truce-Smiles rearrangement, which enables the formation of tetrasubstituted pyridines through C-arylation and aldol condensation. Resin-bound intermediates facilitate regioselective functionalization, particularly at the C3 and C4 positions. For instance, resin 4a (a Rink amide-bound precursor) undergoes C-arylation with aryl halides, followed by oxidation to yield the pyridinone core. This method offers superior control over substitution patterns but requires specialized equipment for solid-phase synthesis.

Preparation of 4-(2-Hydroxyethyl)piperazine Moieties

The 4-(2-hydroxyethyl)piperazine side chain is synthesized via hydrogenation of diethanolamine. A high-yield protocol involves:

Catalytic Hydrogenation of Diethanolamine

Heating diethanolamine under hydrogen gas (60 bar) at 180–200°C in the presence of a nickel-based catalyst produces 1,4-bis(2-hydroxyethyl)piperazine with 79% yield. The reaction is conducted in an autoclave under inert conditions to prevent oxidation. The product is purified via distillation or recrystallization from isopropanol.

Reaction Component Conditions Yield
Diethanolamine H₂, 180–200°C, Ni catalyst 79%

Introduction of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation.

Palladium-Catalyzed Coupling

Arylthio groups can be installed using palladium-catalyzed cross-coupling reactions. For example, reacting 2-bromoiodobenzene with Boc-protected piperazine in the presence of Pd(OAc)₂ and a phosphine ligand forms the C-aryl bond. Demethylation of the methoxy groups is avoided by using mild bases like K₂CO₃.

Electrophilic Substitution

Direct electrophilic substitution on the pyridinone core is challenging due to its electron-deficient nature. However, pre-functionalization with a directing group (e.g., a sulfide) enables regioselective aryl introduction. Lawesson’s reagent or magnesium in methanol reduces sulfoxide intermediates to sulfides, stabilizing the aryl-pyridinone linkage.

Assembly of the Complete Molecular Structure

The final assembly involves convergent synthesis:

Stepwise Functionalization

  • Methoxyethylation : The 1-(2-methoxyethyl) group is introduced via alkylation of the pyridinone nitrogen using 2-methoxyethyl bromide in the presence of NaH.
  • Piperazine Coupling : The 4-(2-hydroxyethyl)piperazine moiety is attached via nucleophilic substitution at the C3 position using Cs₂CO₃ as a base in DMF at 100°C.
  • 3,4-Dimethoxyphenyl Incorporation : The aryl group is coupled using a Buchwald-Hartwig amination or Ullmann reaction with CuI as a catalyst.

Reductive Amination

An alternative strategy employs reductive amination to conjugate the 3,4-dimethoxyphenyl and piperazine groups. The ketone intermediate is treated with sodium cyanoborohydride in methanol, achieving a 62% yield after purification by ion-exchange chromatography.

Optimization and Purification Strategies

Solvent and Catalyst Selection

  • Lawesson’s Reagent : Reduces sulfoxides to sulfides in THF at 25°C, critical for stabilizing intermediates.
  • DIBAL-H : Reduces sulfones to sulfides in toluene, offering higher selectivity for sensitive substrates.
  • Solid Acid Catalysts : Polystyrene-supported acids improve yield in cyclization steps by minimizing side reactions.

Purification Techniques

  • Preparative LC-MS : Resolves complex mixtures of intermediates with similar polarities.
  • Ion-Exchange Chromatography : Effective for isolating charged species like piperazine derivatives.
  • Recrystallization : Isopropanol or ethyl acetate recrystallization enhances purity of final products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。